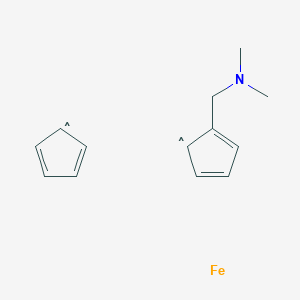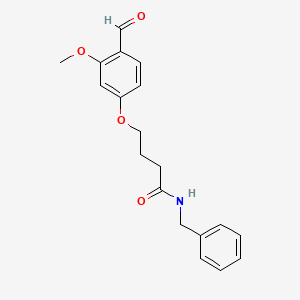
Hg(TFA)2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury(II) bis(trifluoroacetate), commonly referred to as Hg(TFA)2, is a chemical compound that consists of mercury in its +2 oxidation state coordinated with two trifluoroacetate anions. This compound is known for its utility in organic synthesis, particularly in the generation of organic radical cations and electrophilic aromatic substitution reactions.
準備方法
Synthetic Routes and Reaction Conditions
Mercury(II) bis(trifluoroacetate) can be synthesized by reacting mercury(II) oxide (HgO) with trifluoroacetic acid (TFA) under controlled conditions. The reaction typically proceeds as follows:
HgO+2CF3COOH→Hg(CF3COO)2+H2O
This reaction is carried out in an inert atmosphere to prevent the oxidation of mercury and to ensure the purity of the product. The resulting mercury(II) bis(trifluoroacetate) is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of mercury(II) bis(trifluoroacetate) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Mercury(II) bis(trifluoroacetate) is involved in various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in electrophilic aromatic substitution reactions, where it introduces mercury into aromatic compounds.
Radical Reactions: It is used to generate organic radical cations, which are intermediates in various organic transformations.
Common Reagents and Conditions
Oxidation: In oxidation reactions, mercury(II) bis(trifluoroacetate) is used in the presence of trifluoroacetic acid as a solvent.
Substitution: For electrophilic aromatic substitution, the compound is used in conjunction with trifluoroacetic acid under mild conditions.
Radical Reactions: The generation of radical cations often requires photolysis or other forms of energy input to initiate the reaction.
Major Products Formed
Oxidation: The major products are typically oxidized organic compounds.
Substitution: The products are arylmercury trifluoroacetates.
Radical Reactions: The products are radical cations and their subsequent reaction products.
科学的研究の応用
Mercury(II) bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the study of enzyme mechanisms and the modification of biomolecules.
Industry: It is used in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism by which mercury(II) bis(trifluoroacetate) exerts its effects involves the coordination of mercury with organic substrates. This coordination facilitates various chemical transformations, such as the generation of radical cations and electrophilic aromatic substitution. The molecular targets include aromatic compounds and other electron-rich substrates, and the pathways involve the formation of intermediate complexes that undergo further reactions.
類似化合物との比較
Mercury(II) bis(trifluoroacetate) can be compared with other mercury(II) salts, such as mercury(II) acetate (Hg(OAc)2) and mercury(II) chloride (HgCl2). While all these compounds are used in organic synthesis, mercury(II) bis(trifluoroacetate) is unique in its ability to generate radical cations and its high reactivity in electrophilic aromatic substitution reactions. The trifluoroacetate ligand imparts distinct properties, such as increased solubility in organic solvents and enhanced reactivity.
List of Similar Compounds
- Mercury(II) acetate (Hg(OAc)2)
- Mercury(II) chloride (HgCl2)
- Mercury(II) nitrate (Hg(NO3)2)
Mercury(II) bis(trifluoroacetate) stands out due to its specific applications and reactivity, making it a valuable reagent in various fields of scientific research.
特性
分子式 |
C4F6HgO4 |
|---|---|
分子量 |
426.62 g/mol |
IUPAC名 |
bis[(2,2,2-trifluoroacetyl)oxy]mercury |
InChI |
InChI=1S/2C2HF3O2.Hg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
InChIキー |
WMHOESUUCMEQMS-UHFFFAOYSA-L |
正規SMILES |
C(=O)(C(F)(F)F)O[Hg]OC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)



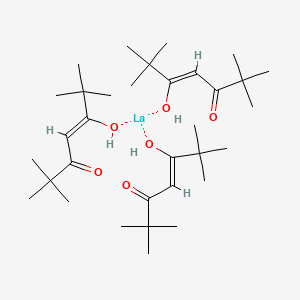
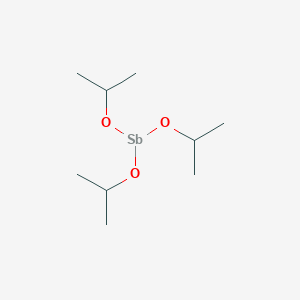
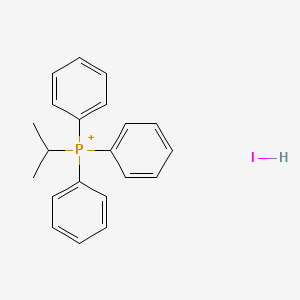
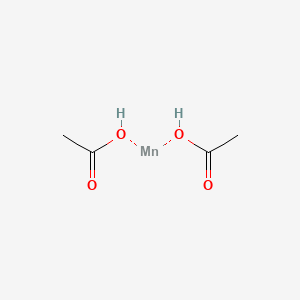
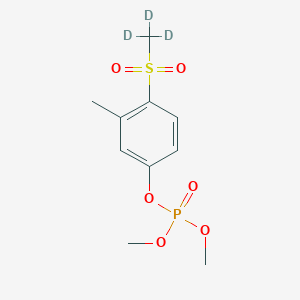


![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
